molecular formula C11H19N3O2S B8040369 3-(2,2-Dimethylpropyl)-1-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione

3-(2,2-Dimethylpropyl)-1-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione

Cat. No.: B8040369
M. Wt: 257.35 g/mol
InChI Key: AGJDICWKLRLHKO-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)-1-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione is a complex organic compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a dimethylpropyl group, an ethyl group, and a methylsulfanyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)-1-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a suitable amine and a triazine derivative in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)-1-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-(2,2-Dimethylpropyl)-1-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)-1-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(2,2-dimethylpropyl)-1,3,5-triazine: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    1,3,5-Triazine-2,4-dione: Lacks the additional substituents, resulting in different chemical properties and uses.

Uniqueness

3-(2,2-Dimethylpropyl)-1-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione stands out due to its unique combination of substituents, which confer specific chemical properties and potential applications not shared by its analogs. Its versatility in undergoing various chemical reactions and its potential in diverse fields make it a compound of significant interest in scientific research.

Properties

IUPAC Name

3-(2,2-dimethylpropyl)-1-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-6-13-9(17-5)12-8(15)14(10(13)16)7-11(2,3)4/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJDICWKLRLHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=O)N(C1=O)CC(C)(C)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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